(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate
Overview
Description
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a pyridinyl vinyl group, and a dimethylsulfamoyl benzoate moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of the core phenyl and pyridinyl vinyl intermediates, followed by the introduction of the methoxy and dimethylsulfamoyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Chemical Reactions Analysis
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds to (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate include other phenyl and pyridinyl derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-(dimethylsulfamoyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-25(2)31(27,28)20-9-7-19(8-10-20)23(26)30-21-11-6-18(16-22(21)29-3)5-4-17-12-14-24-15-13-17/h4-16H,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIGLRBIACZSBU-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=NC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=NC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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